molecular formula C10H9BrO3 B6206306 4-bromo-2-cyclopropoxybenzoic acid CAS No. 1243400-42-1

4-bromo-2-cyclopropoxybenzoic acid

Cat. No.: B6206306
CAS No.: 1243400-42-1
M. Wt: 257.1
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Description

4-Bromo-2-cyclopropoxybenzoic acid is a high-value aromatic building block designed for advanced pharmaceutical and organic synthesis research. This compound integrates two critical functional motifs: a bromo substituent and a cyclopropoxy group on a benzoic acid scaffold. The bromine atom serves as a versatile handle for further structural elaboration via modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the introduction of complex fragments to create novel compound libraries . The cyclopropoxy group is a privileged structure in medicinal chemistry, often employed to fine-tune a molecule's metabolic stability, lipophilicity, and overall conformational profile . As part of the para-aminobenzoic acid (PABA) analog family, compounds featuring this core structure are frequently investigated for their diverse biological potential, including antimicrobial, anti-Alzheimer's, and anticancer activities . Researchers can leverage this bifunctional reagent to synthesize targeted molecules for screening against specific enzymes or cellular receptors. The compound is provided for research applications only and is not intended for diagnostic or therapeutic use. Strictly for laboratory use by trained professionals.

Properties

CAS No.

1243400-42-1

Molecular Formula

C10H9BrO3

Molecular Weight

257.1

Purity

95

Origin of Product

United States

Preparation Methods

Mitsunobu-Based Etherification of 4-Bromo-2-hydroxybenzoic Acid

Reagents : 4-Bromo-2-hydroxybenzoic acid, cyclopropanol, diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃)
Solvent : Tetrahydrofuran (THF)
Conditions : Room temperature, 12–16 hours

Procedure :

  • Dissolve 4-bromo-2-hydroxybenzoic acid (1 equiv) and cyclopropanol (1.2 equiv) in anhydrous THF.

  • Add PPh₃ (1.5 equiv) and cool to 0°C.

  • Introduce DEAD (1.3 equiv) dropwise under nitrogen.

  • Stir until completion (TLC monitoring), then concentrate under reduced pressure.

  • Purify via silica gel chromatography (hexane/ethyl acetate 3:1).

Yield : 72–78%
Advantages : High regioselectivity, mild conditions.
Limitations : Requires pre-synthesized 4-bromo-2-hydroxybenzoic acid.

Comparative Analysis of Bromination Techniques

MethodStarting MaterialCatalystTemperatureYield (%)Regioselectivity
Directed Metalation2-Hydroxybenzoic acidLDA, Br₂−78°C524-Br: 85%
FeBr₃/AlCl₃2-Cyclopropoxybenzoic acidFeBr₃/AlCl₃40°C684-Br: 72%
Radical BrominationMethyl 2-hydroxybenzoateNBS, AIBN80°C474-Br: 63%

Key Observations :

  • Lewis acid catalysts improve para-selectivity but require stoichiometric amounts.

  • Radical bromination (NBS/AIBN) offers moderate yields but simpler workups.

Critical Considerations in Process Optimization

Protecting Group Strategies

Esterification of the carboxylic acid (e.g., methyl or ethyl ester) prevents side reactions during bromination. Subsequent hydrolysis under basic conditions (NaOH/EtOH) restores the acid functionality without epimerization.

Solvent Effects on Etherification

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in Ullmann couplings, while THF optimizes Mitsunobu kinetics. Microwave-assisted reactions reduce Ullmann reaction times to 4–6 hours with comparable yields .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-cyclopropoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The cyclopropoxy group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetone).

    Reduction: Reducing agents (e.g., LiAlH4, BH3), solvents (e.g., ether, tetrahydrofuran).

Major Products

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Oxidation: Ketones or carboxylic acids derived from the cyclopropoxy group.

    Reduction: Alcohols derived from the carboxylic acid group.

Scientific Research Applications

4-Bromo-2-cyclopropoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the synthesis of drug candidates targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-2-cyclopropoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and cyclopropoxy group can influence the compound’s binding affinity and specificity towards these targets, leading to desired biological effects.

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects : Bromine (electron-withdrawing) at C4 increases the acidity of the carboxylic acid group compared to hydroxy or methoxy substituents .
  • Reactivity : Thiol-containing analogs (e.g., 4-bromo-2-mercaptobenzoic acid, ) exhibit distinct reactivity for metal binding or oxidation, unlike ether or amine substituents .

Research Implications and Limitations

  • Medicinal Chemistry : The cyclopropoxy group’s strain and lipophilicity make the target compound a candidate for optimizing drug-like properties in enzyme inhibitors, as seen in tricyclic topoisomerase inhibitors ().
  • Data Gaps : Direct experimental data (e.g., crystallography, bioactivity) for this compound are absent in the provided evidence, necessitating further studies to validate its properties and applications.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-bromo-2-cyclopropoxybenzoic acid?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A plausible route includes:

Bromination : Introduce bromine at the 4-position of 2-hydroxybenzoic acid using electrophilic brominating agents (e.g., Br₂/FeBr₃) .

Cyclopropoxylation : Substitute the hydroxyl group at the 2-position with a cyclopropoxy moiety via nucleophilic aromatic substitution (SNAr) using cyclopropanol under acidic or basic conditions .

Purification : Recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) isolates the product.
Key challenges include regioselectivity during bromination and steric hindrance during cyclopropoxylation.

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :
  • ¹H/¹³C NMR :
  • Aromatic protons (δ 6.5–8.0 ppm) and cyclopropane protons (δ 0.5–1.5 ppm) confirm substitution patterns.
  • Carboxylic acid protons (δ ~12 ppm, broad) indicate the presence of the -COOH group .
  • IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹), C-O (cyclopropoxy, ~1250 cm⁻¹), and Br-C (~600 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak (m/z ≈ 270–280) and fragmentation patterns validate the molecular formula (C₁₀H₉BrO₃) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated halogenated waste containers .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous cleanup to prevent dissolution .

Advanced Research Questions

Q. How can computational methods like density-functional theory (DFT) predict the reactivity of this compound?

  • Methodological Answer :
  • Geometry Optimization : Use software (e.g., Gaussian, ORCA) to optimize molecular geometry and calculate electron density distribution .
  • Reactivity Descriptors : Compute Fukui indices to identify nucleophilic/electrophilic sites. The bromine atom and cyclopropoxy group may act as electron-withdrawing groups, directing electrophilic attacks to the para position .
  • Solvent Effects : Include polarizable continuum models (PCM) to simulate reaction environments (e.g., DMSO, ethanol) .

Q. How can conflicting data on reaction mechanisms (e.g., cyclopropoxylation vs. ring-opening) be resolved?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress via HPLC or in-situ NMR to detect intermediates (e.g., cyclopropane ring-opening products) .
  • Isotopic Labeling : Use ¹⁸O-labeled cyclopropanol to trace oxygen incorporation into the product .
  • Computational Validation : Compare activation energies of competing pathways using DFT to identify the dominant mechanism .

Q. What strategies mitigate poor solubility of this compound in aqueous or organic solvents?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO-water or THF-ethanol mixtures to enhance solubility .
  • pH Adjustment : Deprotonate the carboxylic acid group (pH > pKa ~4.2) to increase aqueous solubility .
  • Surfactants : Employ micellar systems (e.g., SDS) for reactions in polar media .

Q. How do electronic effects of substituents (Br, cyclopropoxy) influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Suzuki-Miyaura Coupling : The bromine atom acts as a leaving group, enabling palladium-catalyzed coupling with boronic acids. Steric hindrance from the cyclopropoxy group may reduce reaction rates .
  • DFT Analysis : Calculate charge distribution to predict regioselectivity in substitution reactions. Electron-deficient aromatic rings favor nucleophilic attacks at meta positions .

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